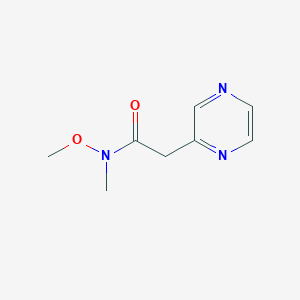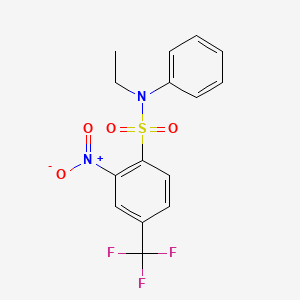![molecular formula C18H23N B14182683 Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- CAS No. 835654-21-2](/img/structure/B14182683.png)
Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]-: is a chemical compound with the molecular formula C18H23N and a molecular weight of 253.38192 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a cyclohexyl group, which is further substituted with a phenylethynyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- involves several steps. One common synthetic route includes the reaction of pyrrolidine with 1-(phenylethynyl)cyclohexyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the phenylethynyl group to a phenylethyl group.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug discovery and development.
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- can be compared with other similar compounds, such as:
Pyrrolidine, 1-[1-(phenylethyl)cyclohexyl]-: This compound has a phenylethyl group instead of a phenylethynyl group, resulting in different chemical properties and reactivity.
Pyrrolidine, 1-[1-(phenylpropyl)cyclohexyl]-: The presence of a phenylpropyl group introduces additional carbon atoms, affecting the compound’s overall structure and behavior.
Pyrrolidine, 1-[1-(phenylbutyl)cyclohexyl]-:
Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- stands out due to its unique combination of a pyrrolidine ring, a cyclohexyl group, and a phenylethynyl group, which imparts distinct chemical properties and makes it valuable for various research and industrial applications.
Propiedades
Número CAS |
835654-21-2 |
|---|---|
Fórmula molecular |
C18H23N |
Peso molecular |
253.4 g/mol |
Nombre IUPAC |
1-[1-(2-phenylethynyl)cyclohexyl]pyrrolidine |
InChI |
InChI=1S/C18H23N/c1-3-9-17(10-4-1)11-14-18(12-5-2-6-13-18)19-15-7-8-16-19/h1,3-4,9-10H,2,5-8,12-13,15-16H2 |
Clave InChI |
UEVVBBWQFQWVIS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C#CC2=CC=CC=C2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


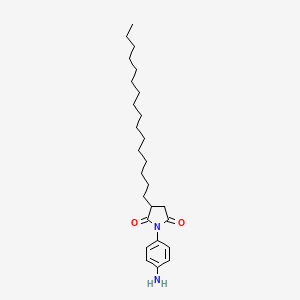
![Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane](/img/structure/B14182608.png)
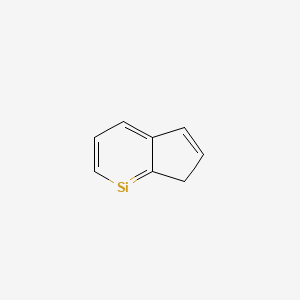
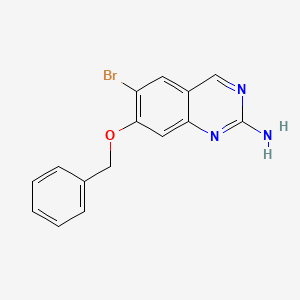
![1-[4-(Benzyloxy)phenyl]-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14182614.png)
![tert-Butyl{[(1R)-cyclohex-2-en-1-yl]methoxy}dimethylsilane](/img/structure/B14182620.png)
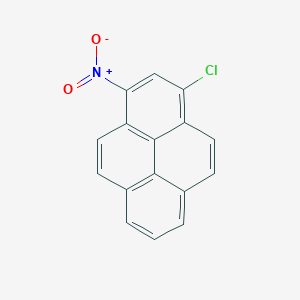
![Benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]-](/img/structure/B14182636.png)
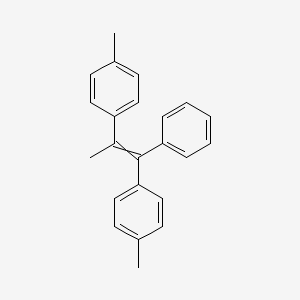
![1,1-Cyclopropanedicarboxamide, N-[4-[[2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy]-3-fluorophenyl]-N'-phenyl-](/img/structure/B14182645.png)

![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 6-bromo-N,N-dimethyl-](/img/structure/B14182667.png)
